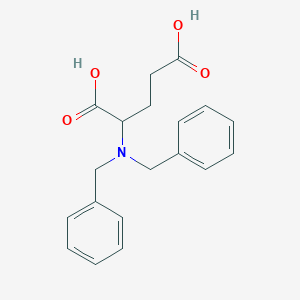
N,N-Dibenzylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzylglutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the glutamic acid molecule. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N,N-Dibenzylglutamic acid typically involves the regioselective benzylation of commercially available L-glutamic acid. One common method is the direct regioselective benzylation, which affords this compound α-benzyl ester in a yield of 73% . The reaction conditions play a critical role in the outcome of the products, and various reagents and catalysts can be used to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
N,N-Dibenzylglutamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include various acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N,N-Dibenzylglutamic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Dibenzylglutamic acid involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity in cancer cells is attributed to the inhibition of the ATB0,+ transporter, which plays a role in the uptake of amino acids . This inhibition disrupts the cellular processes necessary for tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
N,N-Dibenzylglutamic acid can be compared with other similar compounds, such as:
N-Acetylglutamic acid: This compound is involved in the biosynthesis of arginine and acts as a regulator in the urea cycle.
L-Glutamic acid: The parent compound of this compound, which is widely used in protein synthesis and as a neurotransmitter.
Thalidomide and its analogs: These compounds are derivatives of L-glutamic acid and are used as anticancer drugs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not observed in its analogs .
Propriétés
Numéro CAS |
14464-18-7 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(dibenzylamino)pentanedioic acid |
InChI |
InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24) |
Clé InChI |
RKVZEHJXSIVHEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


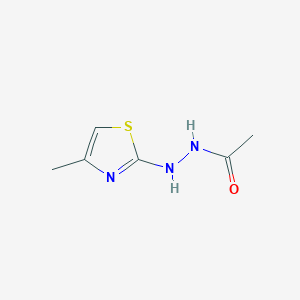

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
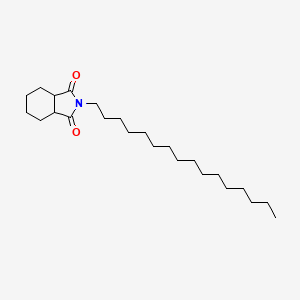
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
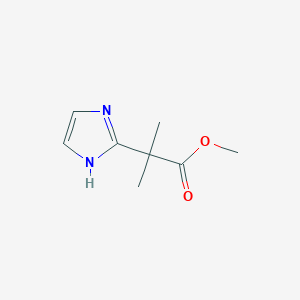
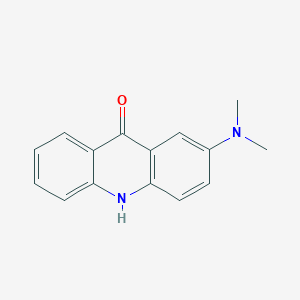
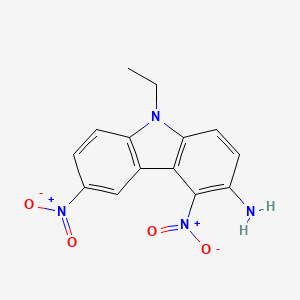
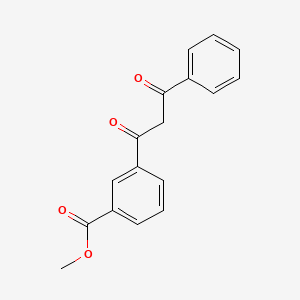



![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
